molecular formula C9H18N3O7P B15194507 ethyl N-bis(ethoxycarbonylamino)phosphorylcarbamate CAS No. 16077-69-3

ethyl N-bis(ethoxycarbonylamino)phosphorylcarbamate

Cat. No.: B15194507
CAS No.: 16077-69-3
M. Wt: 311.23 g/mol
InChI Key: PLKLDTNHRCTQAO-UHFFFAOYSA-N
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Description

Triethyl Phosphinylidynetricarbamate . This chemical compound has the molecular formula C9H18N3O7P and a molecular weight of 311.2289 g/mol . It is a chemical substance that has been validated and registered in various chemical databases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triethyl Phosphinylidynetricarbamate involves the reaction of ethyl carbamate with phosphorus oxychloride in the presence of a base. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{C2H5OC(O)NH2 + POCl3 + Base} \rightarrow \text{C9H18N3O7P} ]

Industrial Production Methods: Industrial production of Triethyl Phosphinylidynetricarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Triethyl Phosphinylidynetricarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Substituted carbamates and phosphine esters.

Scientific Research Applications

Triethyl Phosphinylidynetricarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Triethyl Phosphinylidynetricarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

  • Diethyl Phosphinylidynetricarbamate: Similar structure but with two ethyl groups.
  • Methyl Phosphinylidynetricarbamate: Contains methyl groups instead of ethyl groups, affecting its chemical properties and reactivity.

Properties

CAS No.

16077-69-3

Molecular Formula

C9H18N3O7P

Molecular Weight

311.23 g/mol

IUPAC Name

ethyl N-bis(ethoxycarbonylamino)phosphorylcarbamate

InChI

InChI=1S/C9H18N3O7P/c1-4-17-7(13)10-20(16,11-8(14)18-5-2)12-9(15)19-6-3/h4-6H2,1-3H3,(H3,10,11,12,13,14,15,16)

InChI Key

PLKLDTNHRCTQAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NP(=O)(NC(=O)OCC)NC(=O)OCC

Origin of Product

United States

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